molecular formula C12H19NO3 B11759482 tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 736181-19-4

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B11759482
CAS No.: 736181-19-4
M. Wt: 225.28 g/mol
InChI Key: VPPNEYDCDGNCQV-ULKQDVFKSA-N
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Description

tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate is a bicyclic tertiary amine derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to its rigid bicyclic framework and functional handles for further derivatization . Its molecular formula is C₁₂H₁₉NO₃ (excluding the double bond in the octene system), with a molecular weight of 227.30 g/mol and CAS number 143557-91-9 .

The stereochemistry at positions 1R and 5S is critical for its reactivity and interaction with biological targets. The hydroxyl group at C3 enables diverse functionalization via nucleophilic substitution or oxidation reactions, while the Boc group facilitates selective deprotection under acidic conditions .

Properties

CAS No.

736181-19-4

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-10,14H,6-7H2,1-3H3/t8-,9+,10?

InChI Key

VPPNEYDCDGNCQV-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C=C2)O

Origin of Product

United States

Preparation Methods

Boc Protection of Nortropinone Hydrochloride

Nortropinone hydrochloride ([25602-68-0]) is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc protective group. Key protocols include:

Method A:

  • Reagents : Nortropinone hydrochloride (10.0 g, 62 mmol), Boc₂O (20.3 g, 93 mmol), N,N-diisopropylethylamine (20.0 g, 155 mmol).

  • Solvent System : 1,4-Dioxane (200 mL) and water (50 mL).

  • Conditions : Stirred at 20°C for 3 h.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (ethyl acetate/hexane).

  • Yield : 14 g (99%).

Method B:

  • Reagents : Nortropinone hydrochloride (16.2 g, 100 mmol), Boc₂O (24.0 g, 110 mmol), triethylamine (30.4 g, 300 mmol).

  • Solvent : Dichloromethane (300 mL).

  • Conditions : Stirred at 20–30°C for 6 h.

  • Workup : Washed with 1 M HCl, saturated Na₂CO₃, and brine.

  • Yield : 22.1 g (98%).

Comparative Data Table:

ParameterMethod AMethod B
Solvent1,4-Dioxane/waterDichloromethane
BaseN,N-DiisopropylethylamineTriethylamine
Temperature (°C)2020–30
Yield (%)9998

Final Hydroxylation at C3

Hydrolysis of Triflate Intermediate

The triflate group is displaced by a hydroxyl group under mild hydrolytic conditions:

  • Reagents : Water or aqueous NaOH.

  • Conditions : 0–25°C, 1–2 h.

  • Outcome : Stereoretentive substitution to yield the 3-hydroxy derivative.

Stereochemical Considerations

The (1R,5S) configuration is preserved throughout the synthesis due to:

  • Rigid Bicyclic Scaffold : Restricts conformational mobility, preventing epimerization.

  • Stereospecific Reductions : Use of chiral reducing agents or enzymatic methods (if applicable).

Summary of Synthetic Route

  • Boc Protection : High-yield installation of the tert-butyl carbamate group.

  • Triflation : Introduces a leaving group for subsequent elimination.

  • Elimination : Forms the 6-ene double bond.

  • Hydroxylation : Converts triflate to hydroxy group with retention of configuration.

Challenges and Optimization Opportunities

  • Double Bond Position : Confirmation via NOESY or X-ray crystallography is critical.

  • Scale-Up : Column chromatography may be replaced with recrystallization for industrial applications.

  • Green Chemistry : Explore solvent-free conditions or biocatalytic reductions to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the azabicyclo structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may lead to the formation of a more saturated bicyclic compound.

Scientific Research Applications

Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and azabicyclo groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate with key analogs, focusing on structural features, synthesis, and applications.

tert-Butyl (1R,3s,5S)-3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Structure : Replaces the hydroxyl group with a pyrazinyloxy moiety.
  • Synthesis : Synthesized via nucleophilic substitution of tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with 2-chloropyrazine under basic conditions (K₂CO₃, DMF), yielding 36% product .
  • Applications: Used in SAR studies of pyrazole-based sulfonamide derivatives targeting non-opioid analgesic pathways .

tert-Butyl 3-endo-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Structure : Lacks the double bond (octane vs. octene) and features an endo-hydroxyl configuration.
  • Properties : Molecular weight 227.30 g/mol; CAS 143557-91-9; purity ≥97% .
  • Reactivity : The endo-hydroxyl group exhibits steric hindrance, reducing nucleophilic substitution efficiency compared to the exo isomer .

tert-Butyl (1R,3S,5S)-rel-3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Structure : Replaces the hydroxyl group with a formyl group.
  • Synthesis : Derived from oxidation or formylation of the parent alcohol.
  • Applications : Serves as a precursor for imine or hydrazone formation in drug discovery .

tert-Butyl (1R,5R)-3-Benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

  • Structure : Introduces a benzyl group at C3 and a ketone at C6, forming a diazabicyclic system.
  • Properties : Molecular weight 316.4 g/mol; CAS 2758756-41-7.
  • Applications : Explored in the synthesis of kinase inhibitors due to its dual hydrogen-bonding sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Yield (%) Applications
This compound C₁₂H₁₉NO₃ 227.30 143557-91-9 Hydroxyl 21–36 Pharmaceutical intermediates
tert-Butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₆H₂₁N₃O₃ 303.36 N/A Pyrazinyloxy 36 Non-opioid analgesics
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₂H₂₁NO₃ 227.30 143557-91-9 endo-Hydroxyl N/A Sterically hindered intermediates
tert-Butyl (1R,5R)-3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₈H₂₄N₂O₃ 316.40 2758756-41-9 Benzyl, ketone N/A Kinase inhibitors

Key Research Findings

Synthetic Efficiency : The parent compound’s hydroxyl group enables high-yield derivatization (21–36%) under mild conditions, though steric effects in endo isomers reduce reactivity .

Biological Relevance : Pyrazinyloxy and benzyl-ketone analogs show promise in targeting neurological and oncological pathways, respectively .

Safety Profile : The parent compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319), necessitating stringent handling protocols .

Biological Activity

Chemical Identity and Properties

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate, also known by its CAS number 143557-91-9, is a bicyclic compound with significant biological activity. Its molecular formula is C12H21NO3, and it has a molecular weight of approximately 227.3 g/mol. The compound features a tert-butyl ester group and a hydroxyl functional group, which may contribute to its biological properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyValue
CAS Number 143557-91-9
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Research has indicated that this compound exhibits various biological activities, particularly in neuroprotective roles and potential anti-inflammatory effects.

  • Neuroprotective Effects : The compound has been studied for its protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It was observed that the compound could reduce the production of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a critical role.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Astrocyte Protection : In a controlled study, treatment with tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane significantly reduced cell death in astrocytes induced by Aβ exposure, demonstrating its neuroprotective properties .
  • Cytokine Modulation : The compound was shown to decrease TNF-α levels in astrocytes treated with Aβ, although this reduction was not statistically significant compared to untreated controls. This indicates a potential but limited efficacy in modulating inflammatory responses in the brain .

Comparative Biological Activity

The following table summarizes the biological activities of tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane compared to related compounds:

CompoundNeuroprotective ActivityAnti-inflammatory Activity
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octaneModerateModerate
Related Compound A (e.g., M4)HighLow
Related Compound B (e.g., M5)LowHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate, and how can yield be improved?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures involving bicyclic scaffold construction and functional group modifications. For example, tert-butyl carbamate-protected intermediates are synthesized using SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF at 100°C) . Yield optimization requires careful control of stoichiometry (e.g., 1.5 eq of aryl halide to bicyclic amine) and purification via column chromatography. Evidence shows yields up to 85% can be achieved using sealed-tube reactions to prevent volatilization of reagents .

Q. How is the stereochemistry and structural integrity of the bicyclic scaffold confirmed experimentally?

  • Methodological Answer : X-ray crystallography and advanced NMR techniques (e.g., NOESY, COSY) are critical. For instance, the (1R,5S) configuration is verified by comparing experimental NMR shifts (e.g., δ 3.8–4.2 ppm for hydroxyl protons) with computed data . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, as seen in intermediates with m/z 335.2 [(M+H)+] .

Q. What role does this compound serve as an intermediate in medicinal chemistry?

  • Methodological Answer : It is a key precursor for tropane alkaloids and bioactive molecules. The hydroxyl group enables further functionalization (e.g., oxidation to ketones or substitution via Mitsunobu reactions). Its bicyclic core mimics natural alkaloid scaffolds, making it valuable for CNS drug candidates .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved to avoid racemization?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed during scaffold assembly. Evidence highlights the use of tert-butyl carbamate as a stereochemical anchor, with diastereomeric ratios >20:1 achieved via kinetic resolution . Low-temperature crystallization (e.g., –20°C) minimizes racemization during purification .

Q. What strategies resolve contradictions in pharmacological activity data for derivatives of this compound?

  • Methodological Answer : Systematic SAR studies are essential. For example, replacing the hydroxyl group with a formyl group (as in tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate) enhances binding to σ receptors but reduces solubility. Conflicting activity data may arise from assay variability; orthogonal validation (e.g., SPR vs. radioligand binding) is recommended .

Q. How can computational modeling predict the reactivity of the bicyclic scaffold in diverse reaction conditions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or substitution reactions. For instance, the hydroxyl group’s hydrogen-bonding capacity lowers activation energy for nucleophilic attacks by ~5 kcal/mol . MD simulations further assess solvent effects (e.g., DMF vs. THF) on conformational stability .

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